molecular formula C14H20N4O3 B2414635 Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate CAS No. 2287332-33-4

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B2414635
CAS No.: 2287332-33-4
M. Wt: 292.339
InChI Key: NFECCRJYFVYXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a synthetic organic compound with the molecular formula C14H20N4O3 It is characterized by a piperazine ring substituted with a formylpyrimidine group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromopyridine-5-carbaldehyde and 1-BOC-piperazine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Procedure: The 2-bromopyridine-5-carbaldehyde is reacted with 1-BOC-piperazine in the presence of a base to form the desired product. The reaction mixture is then purified using standard techniques such as column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Types of Reactions:

    Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for metal coordination complexes.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of probes for studying biological processes.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the pyrimidine ring (e.g., bromine, amino group) leads to variations in chemical reactivity and biological activity.
  • Uniqueness: Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is unique due to the presence of the formyl group, which allows for specific chemical modifications and interactions.

Properties

IUPAC Name

tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFECCRJYFVYXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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